Rociletinib

Descripción general

Descripción

Rociletinib es un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación desarrollado para tratar carcinomas de células no pequeñas de pulmón con mutaciones específicas. Fue diseñado para dirigirse e inhibir la actividad de las formas mutantes del receptor del factor de crecimiento epidérmico, particularmente aquellas con la mutación de resistencia T790M, que es una causa común de resistencia a los inhibidores del receptor del factor de crecimiento epidérmico de primera generación .

Mecanismo De Acción

Rociletinib ejerce sus efectos inhibiendo selectivamente la actividad de las formas mutantes del receptor del factor de crecimiento epidérmico, incluida la mutación T790M. Se une covalentemente al dominio de la tirosina quinasa del receptor, evitando su activación y las vías de señalización subsiguientes que promueven el crecimiento y la supervivencia del tumor . Esta inhibición selectiva ayuda a superar la resistencia a los inhibidores del receptor del factor de crecimiento epidérmico de primera generación y proporciona un enfoque específico para tratar el cáncer de pulmón de células no pequeñas .

Análisis Bioquímico

Biochemical Properties

Rociletinib interacts with the epidermal growth factor receptor (EGFR), a protein that regulates cell proliferation and signal transduction . This compound is a small-molecule, orally available, mutant-selective covalent inhibitor of commonly mutated forms of EGFR .

Cellular Effects

This compound has been used in trials studying the treatment and prevention of non-small cell lung cancer . It has shown to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in the transporter-overexpressing cancer cells .

Molecular Mechanism

This compound is an EGFR inhibitor active in preclinical models of EGFR-mutated NSCLC with or without T790M . It inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates .

Temporal Effects in Laboratory Settings

This compound has shown to have a variable exposure with up to 79% CV and no accumulation (3.7 hours half-life) . It has been observed that the only common dose-limiting adverse event was hyperglycemia .

Dosage Effects in Animal Models

In enzymatic experiments, this compound showed dose-dependent tumor response and better activity, which was verified in transgenic mice experiments .

Metabolic Pathways

This compound is involved in the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . The mutated EGFR gene overproduces EGFR protein, which ultimately causes several types of cancer .

Transport and Distribution

This compound is orally available and is distributed within cells and tissues where it interacts with the EGFR . It inhibits ABCG2 efflux function, thus increasing the cellular accumulation of the transporter substrate anticancer drugs .

Subcellular Localization

This compound targets the EGFR, a transmembrane glycoprotein, and is localized at the cell membrane where it interacts with the receptor .

Métodos De Preparación

Rociletinib se puede sintetizar a través de una reacción de condensación que involucra materias primas fácilmente disponibles como la 5-trifluorometil uracilo . El método de preparación implica múltiples pasos, incluida la formación de compuestos intermedios y sus reacciones subsiguientes en condiciones controladas. La producción industrial de this compound generalmente implica la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Rociletinib se somete a varias reacciones químicas, incluidas reacciones de sustitución y condensación. Los reactivos comunes utilizados en estas reacciones incluyen trifluorometil uracilo y otros compuestos aromáticos. Los principales productos formados a partir de estas reacciones son compuestos intermedios que eventualmente conducen a la formación de this compound .

Aplicaciones Científicas De Investigación

Rociletinib se ha estudiado ampliamente por su potencial en el tratamiento del cáncer de pulmón de células no pequeñas con mutaciones específicas del receptor del factor de crecimiento epidérmico. Ha mostrado una actividad significativa contra los tumores que albergan la mutación T790M, que es resistente a los inhibidores del receptor del factor de crecimiento epidérmico de primera generación . Además, this compound se ha explorado como una sonda para monitorear las mutaciones del receptor del factor de crecimiento epidérmico en el cáncer de pulmón a través de la radioyodación . Sus aplicaciones se extienden a la química medicinal, donde sirve como compuesto modelo para desarrollar nuevos inhibidores de la tirosina quinasa .

Comparación Con Compuestos Similares

Rociletinib se compara con otros inhibidores de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación como Osimertinib y Nazartinib. Si bien todos estos compuestos se dirigen a la mutación T790M, this compound ha mostrado una actividad mínima contra el receptor del factor de crecimiento epidérmico de tipo salvaje, lo que reduce el riesgo de efectos fuera de blanco . Osimertinib, por otro lado, ha demostrado una mejor supervivencia libre de progresión en ensayos clínicos y actualmente es el más avanzado en desarrollo clínico . Nazartinib también exhibe una selectividad mutante similar y un ahorro del receptor del factor de crecimiento epidérmico de tipo salvaje .

Compuestos Similares

- Osimertinib

- Nazartinib

- Gefitinib

- Erlotinib

Propiedades

IUPAC Name |

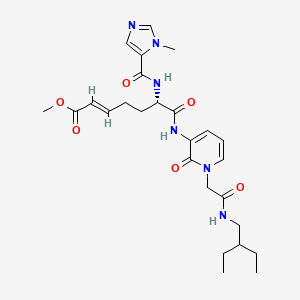

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025958 | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374640-70-6 | |

| Record name | Rociletinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rociletinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11907 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROCILETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)